molecular formula C10H24ClNO B14672767 2-(Octylamino)ethanol;hydrochloride CAS No. 50962-01-1

2-(Octylamino)ethanol;hydrochloride

Cat. No.: B14672767
CAS No.: 50962-01-1
M. Wt: 209.76 g/mol
InChI Key: GTKZHGUAPCSJED-UHFFFAOYSA-N
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Description

2-(Octylamino)ethanol hydrochloride is a quaternary ammonium salt derived from ethanolamine, featuring an octylamine group attached to the second carbon of the ethanol backbone and a hydrochloride counterion.

Properties

CAS No.

50962-01-1

Molecular Formula

C10H24ClNO

Molecular Weight

209.76 g/mol

IUPAC Name

2-(octylamino)ethanol;hydrochloride

InChI

InChI=1S/C10H23NO.ClH/c1-2-3-4-5-6-7-8-11-9-10-12;/h11-12H,2-10H2,1H3;1H

InChI Key

GTKZHGUAPCSJED-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNCCO.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Octylamino)ethanol;hydrochloride typically involves the reaction of octylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{C}8\text{H}{17}\text{NH}_2 + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}8\text{H}{17}\text{NHCH}_2\text{CH}_2\text{OH} ]

Industrial Production Methods

In industrial settings, the production of 2-(Octylamino)ethanol;hydrochloride involves large-scale reactions using similar principles. The process is optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Octylamino)ethanol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines and alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines and alcohols.

Scientific Research Applications

2-(Octylamino)ethanol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Octylamino)ethanol;hydrochloride exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical and physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(Octylamino)ethanol hydrochloride with structurally or functionally related compounds, emphasizing molecular features, applications, and research findings.

Table 1: Comparative Analysis of 2-(Octylamino)ethanol Hydrochloride and Analogues

Compound Name Molecular Formula Molecular Weight Key Structural Features Applications/Research Findings References
2-(Octylamino)ethanol hydrochloride C₁₀H₂₄ClNO 217.76 (calc.) Octyl chain + ethanolamine hydrochloride Surfactant, pharmaceutical intermediate (inferred) -
Octopamine hydrochloride C₈H₁₂ClNO₂ 189.64 Phenol ring + ethanolamine hydrochloride Neurotransmitter analog, research in invertebrate physiology
Octodrine hydrochloride C₈H₁₉N·HCl 165.7 Branched heptane chain + primary amine Stimulant, forensic research standard
2-((2-Chloroethyl)amino)ethanol hydrochloride C₄H₁₁Cl₂NO 160.04 Chloroethyl group + ethanolamine hydrochloride Life sciences research (e.g., alkylating agent studies)
Ethanol, 2-diethylamino-, hydrochloride C₆H₁₅NO·HCl 165.65 Diethylamino group + ethanol hydrochloride Chemical synthesis, solvent modifier
2-Chloro-N,N-diethylethylamine hydrochloride C₆H₁₅Cl₂N 172.10 Chloroethyl + diethylamine hydrochloride Pharmaceutical intermediate (e.g., antihistamines)

Structural and Functional Differences

  • Alkyl Chain Length: Unlike Octodrine hydrochloride (C₈ branched chain), 2-(Octylamino)ethanol hydrochloride features a linear octyl chain, which may enhance its surfactant properties due to increased hydrophobicity .
  • Functional Groups: Octopamine hydrochloride contains a phenolic ring, enabling π-π interactions absent in 2-(Octylamino)ethanol hydrochloride, making it biologically active in neurotransmitter pathways .

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